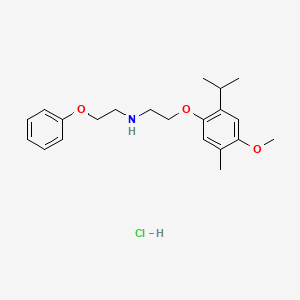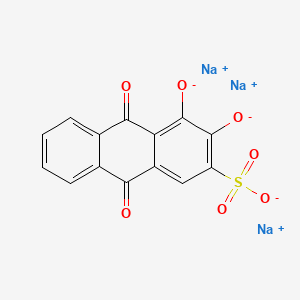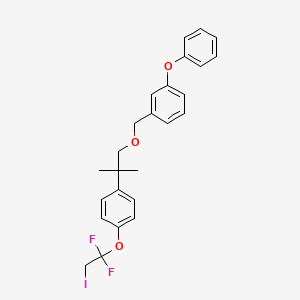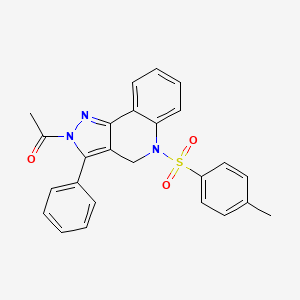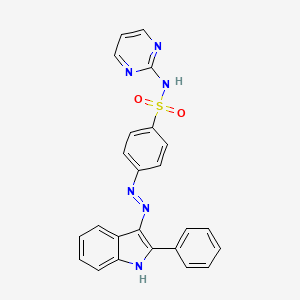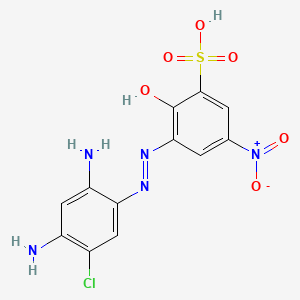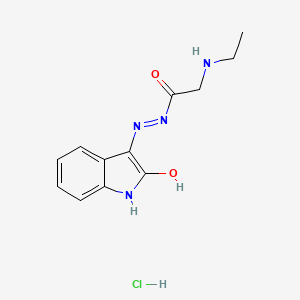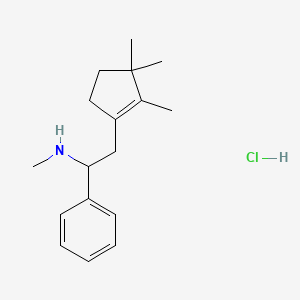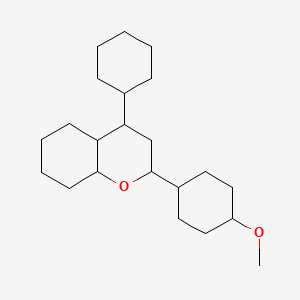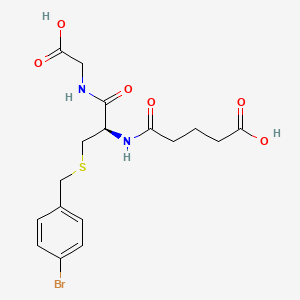
Glutaryl-S-(4-bromobenzyl)cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Glutaryl-S-(4-bromobenzyl)cysteinylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Glutaryl-S-(4-bromobenzyl)cysteinylglycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying peptide chemistry.
Biology: It serves as an inhibitor of glyoxalase I, making it useful in studies related to cellular detoxification processes.
Medicine: Its inhibitory effect on glyoxalase I has potential therapeutic implications for diseases where methylglyoxal accumulation is a problem, such as diabetes.
Industry: It can be used in the development of new materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of Glutaryl-S-(4-bromobenzyl)cysteinylglycine involves its interaction with glyoxalase I. By binding to the active site of the enzyme, it inhibits its activity, thereby preventing the detoxification of methylglyoxal. This inhibition can lead to an accumulation of methylglyoxal, which can have various cellular effects .
Comparison with Similar Compounds
Similar compounds to Glutaryl-S-(4-bromobenzyl)cysteinylglycine include other inhibitors of glyoxalase I, such as S-(4-bromobenzyl)cysteine . What sets this compound apart is its metabolic stability, which makes it a more effective and longer-lasting inhibitor. Other similar compounds include various cysteine and glycine derivatives that also interact with glyoxalase I .
Properties
CAS No. |
42583-87-9 |
|---|---|
Molecular Formula |
C17H21BrN2O6S |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H21BrN2O6S/c18-12-6-4-11(5-7-12)9-27-10-13(17(26)19-8-16(24)25)20-14(21)2-1-3-15(22)23/h4-7,13H,1-3,8-10H2,(H,19,26)(H,20,21)(H,22,23)(H,24,25)/t13-/m0/s1 |
InChI Key |
YNOWLAGOASVJPR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CCCC(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
